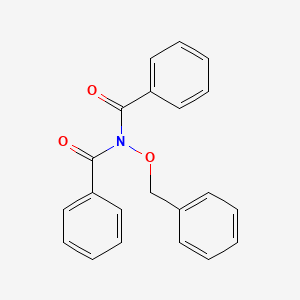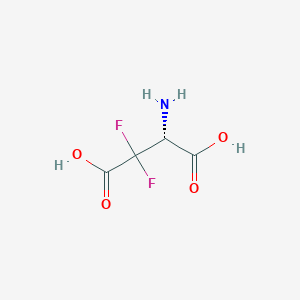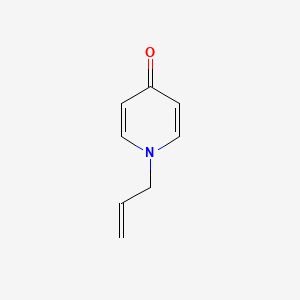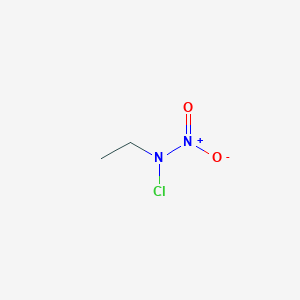![molecular formula C13H13NO3 B14491352 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one is a complex organic compound that belongs to the class of indanone derivatives. Indanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method yields indanones and 2-cyclopentenones in good to excellent yields . Additionally, a nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule.
科学的研究の応用
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, providing therapeutic benefits .
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and bioimaging.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: Used in the development of organic solar cells.
(E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides: Known for their antioxidant activities.
Uniqueness
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one |
InChI |
InChI=1S/C13H13NO3/c1-2-5-10(14-17)11-12(15)8-6-3-4-7-9(8)13(11)16/h3-4,6-7,15,17H,2,5H2,1H3/b14-10+ |
InChIキー |
BQHNWQFJMQIQKX-GXDHUFHOSA-N |
異性体SMILES |
CCC/C(=N\O)/C1=C(C2=CC=CC=C2C1=O)O |
正規SMILES |
CCCC(=NO)C1=C(C2=CC=CC=C2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)


![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)


![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)


![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
